VileE; Vinblastine isoleucinate
Description
Historical Context of Vinca (B1221190) Alkaloid Research and Development
The journey of vinca alkaloids in medicine began with the Madagascar periwinkle, Catharanthus roseus G. Don. tandfonline.comnih.gov This plant was used in traditional medicine for various purposes, including as a potential oral hypoglycemic agent. tandfonline.comnih.gov In the mid-20th century, scientific investigation into these claims by Canadian researchers Robert Noble and Charles Beer did not validate the plant's antidiabetic properties but instead led to a landmark discovery. numberanalytics.com Their research revealed that extracts from the plant caused severe bone marrow depression in rats, a finding that pointed towards potent cytotoxic effects. tandfonline.com
This serendipitous observation redirected the focus of research, leading to the isolation of several complex indole (B1671886) alkaloids with significant oncolytic (cancer-killing) properties. tandfonline.comresearchgate.net The first of these to be identified and developed for clinical use were vinblastine (B1199706) (originally termed vincaleukoblastine) and vincristine (B1662923) in the late 1950s. numberanalytics.comnih.gov The introduction of vinblastine in the early 1960s for treating conditions like Hodgkin's lymphoma marked a significant milestone in chemotherapy. numberanalytics.com The primary mechanism of action for these first-generation vinca alkaloids was identified as the inhibition of microtubule polymerization, which is essential for cell division, thereby arresting cancer cells in the metaphase stage of mitosis. nih.govdrugs.compatsnap.com This foundational research paved the way for decades of further investigation into creating more effective and potentially less toxic derivatives. nih.govnih.gov
Positioning of VileE as a Semisynthetic Vinca Alkaloid Derivative
Vinblastine Isoleucinate (VileE), also referred to in scientific literature as V-LEU, is a semisynthetic derivative of its parent compound, vinblastine. nih.gov It belongs to a specific series of chemically modified compounds known as vinblastine-23-oyl amino acid derivatives. nih.gov The development of such semisynthetic analogues represents a strategic effort in medicinal chemistry to enhance the therapeutic properties of naturally occurring alkaloids. nih.govresearchgate.net
The process involves taking the core structure of a natural vinca alkaloid, in this case, vinblastine, and chemically attaching other molecules, such as amino acids, to specific positions. nih.govnih.gov This structural modification is intended to alter the compound's pharmacological profile. The overarching goal of creating derivatives like VileE is to improve upon the parent drug's anticancer activity, potentially broadening its effectiveness against different types of cancer or overcoming mechanisms of drug resistance. nih.gov Other examples of semisynthetic vinca alkaloids that have been developed over the years include vinorelbine (B1196246), vindesine (B1683056), and vinflunine (B192657), each with modifications designed to refine their clinical utility. nih.gov
Significance of VileE in Preclinical Anticancer Research
The primary significance of Vinblastine Isoleucinate in the scientific domain lies in its demonstrated antitumor activity in preclinical models. A key comparative study evaluated the efficacy of VileE against a panel of human tumor xenografts (human tumors grown in immunodeficient mice) and compared its performance to its parent compound, vinblastine, and another related derivative, vintriptol (B1683557). nih.gov
In this research, VileE demonstrated a broad spectrum of anticancer activity, proving effective against 7 out of 9 tested human tumor xenografts. nih.gov While vinblastine was active against 8 of the 9 xenografts, VileE showed superior antitumor activity in several specific cancer types. nih.gov Notably, VileE was the most active agent against two malignant melanoma lines and two small cell lung carcinoma (SCLC) lines. nih.gov It was also found to be as active as vinblastine in most of the other tumor lines, with particular efficacy noted in breast cancer models. nih.gov Conversely, vinblastine showed greater activity against the two colorectal carcinoma lines tested. nih.gov
These preclinical findings are significant as they suggest that the specific modification of adding an isoleucinate moiety to the vinblastine structure can enhance its effectiveness against certain malignancies, particularly melanoma and SCLC. nih.gov
Interactive Data Table: Comparative Antitumor Activity of VileE
The following table summarizes the findings from the preclinical study on the antitumor activity of Vinblastine Isoleucinate (VileE/V-LEU) compared to Vinblastine and Vintriptol across a panel of human tumor xenografts.
| Compound | Active Xenografts (out of total tested) | Tumor Lines with Superior Activity |
| Vinblastine Isoleucinate (VileE) | 7 / 9 | Malignant Melanoma (THXO, LOX p28), Small Cell Lung Carcinoma (LXFS 538, WX 322), Breast Cancer |
| Vinblastine | 8 / 9 | Colorectal Carcinoma (CXF 243, CXF 280) |
| Vintriptol | 4 / 7 | Not specified as superior to others in this study |
Data sourced from a comparative study on human tumor xenografts growing in nude mice. nih.gov
Scope and Objectives of Academic Inquiry on VileE
The academic inquiry into Vinblastine Isoleucinate is primarily driven by the objective of identifying novel vinca alkaloid derivatives with an improved therapeutic index. The research aims to discover compounds that exhibit either enhanced antitumor activity against a broader range of cancers or superior efficacy against specific cancer types that are less responsive to existing therapies. nih.govnih.gov
The comparative study involving VileE was designed to systematically assess whether its structural modification translates into a tangible therapeutic advantage over its parent compound, vinblastine. nih.gov The promising results from this preclinical research, particularly its heightened activity against melanoma and small cell lung cancer lines, fulfill an initial objective of demonstrating its potential. nih.gov However, the scope of inquiry does not end with efficacy studies. The concluding remarks of the pivotal study on VileE indicate that further investigation is necessary. The decision to advance this compound into clinical trials is contingent upon additional confirmation of these preclinical results and a thorough evaluation of its toxicity profile in relation to other vinca alkaloids. nih.gov
Structure
2D Structure
Properties
Molecular Formula |
C51H69N5O9 |
|---|---|
Molecular Weight |
896.1 g/mol |
IUPAC Name |
methyl (13S,17S)-13-[(1R,10S,12R)-10-[(1-ethoxy-3-methyl-1-oxopentan-2-yl)carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate |
InChI |
InChI=1S/C51H69N5O9/c1-9-30(5)39(41(57)65-12-4)53-45(59)51(62)43-49(20-23-56-21-15-19-48(11-3,42(49)56)44(51)58)34-24-35(38(63-7)25-37(34)54(43)6)50(46(60)64-8)27-31-26-47(61,10-2)29-55(28-31)22-18-33-32-16-13-14-17-36(32)52-40(33)50/h13-17,19,24-25,30-31,39,42-44,52,58,61-62H,9-12,18,20-23,26-29H2,1-8H3,(H,53,59)/t30?,31?,39?,42?,43?,44?,47-,48+,49+,50-,51-/m0/s1 |
InChI Key |
QSTPFUDHVVIGCL-JTTXAVTDSA-N |
Isomeric SMILES |
CCC(C)C(C(=O)OCC)NC(=O)[C@@]1(C2[C@]3(CCN4C3[C@](C1O)(C=CC4)CC)C5=CC(=C(C=C5N2C)OC)[C@]6(CC7C[C@](CN(C7)CCC8=C6NC9=CC=CC=C89)(CC)O)C(=O)OC)O |
Canonical SMILES |
CCC(C)C(C(=O)OCC)NC(=O)C1(C2C3(CCN4C3C(C1O)(C=CC4)CC)C5=CC(=C(C=C5N2C)OC)C6(CC7CC(CN(C7)CCC8=C6NC9=CC=CC=C89)(CC)O)C(=O)OC)O |
Origin of Product |
United States |
Chemical Synthesis and Structural Elucidation Research of Vilee
Semisynthetic Pathways to Vinblastine (B1199706) Isoleucinate
The journey to create Vinblastine Isoleucinate is one of precise chemical craftsmanship, starting from the naturally occurring vinblastine. The core of this process involves the strategic linkage of the amino acid isoleucine to the vinblastine molecule, a modification aimed at altering its physicochemical properties and potentially its biological activity.
Preparation from Vinblastine and its Deacetylated Analogues
The synthesis of vinblastine-23-oyl amino acid derivatives, the class to which Vinblastine Isoleucinate belongs, typically commences with vinblastine itself. A crucial initial step in many synthetic routes is the selective deacetylation of vinblastine at the C-17 position of the vindoline (B23647) moiety. This reaction yields 17-deacetylvinblastine, a key intermediate that is often more amenable to subsequent modifications. nih.govnih.gov This selective hydrolysis can be achieved using various methods, including treatment with a phosphate (B84403) buffer in methanol (B129727), which has been reported to yield the deacetylated product in high purity. nih.gov
Esterification and Amidation Reactions for Isoleucinate Conjugation
With the deacetylated or parent vinblastine in hand, the next critical step is the conjugation of the isoleucine moiety. This is typically achieved through the formation of an amide bond between the C-23 oyl position of the vinblastine scaffold and the amino group of an isoleucine ester, such as isoleucine ethyl ester. nih.govjustia.com The synthesis of these vinblastin-23-oyl amino acid derivatives involves linking the amino acid carboxylic esters to the vinblastin-23-oyl moiety through an amide linkage. nih.gov
The formation of this amide bond is a cornerstone of the synthesis and can be facilitated by various coupling reagents commonly used in peptide synthesis. These reagents activate the carboxylic acid group of the vinblastine derivative, making it susceptible to nucleophilic attack by the amino group of the isoleucine ester.
Exploration of Reaction Conditions and Yield Optimization
For instance, in the synthesis of related amide derivatives of vinblastine, methods involving acid chlorides or the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) have been employed. nih.gov The choice between these methods often depends on the specific substrates and the desired purity, with acid chloride routes sometimes offering higher yields and simpler purification. nih.gov The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) or dimethylformamide at room temperature. nih.gov
Below is a representative table outlining the general conditions that can be adapted for the synthesis of Vinblastine Isoleucinate, based on the synthesis of analogous vinblastine amides.
| Parameter | Condition | Rationale |
| Starting Material | Vinblastine or 17-Deacetylvinblastine | Natural precursor or activated intermediate. |
| Isoleucine Derivative | L-Isoleucine ethyl ester | Provides the isoleucinate moiety for conjugation. |
| Coupling Reagent | EDCI/DMAP or Acid Chloride | Facilitates the formation of the amide bond. |
| Solvent | Dichloromethane (DCM) or Dimethylformamide (DMF) | Provides a suitable reaction medium. |
| Temperature | Room Temperature (approx. 25°C) | Mild conditions to prevent degradation of the complex molecule. |
| Reaction Time | 2-12 hours | Monitored by techniques like TLC to ensure completion. |
| Purification | Preparative Thin Layer Chromatography (PTLC) or Column Chromatography | To isolate the pure Vinblastine Isoleucinate. |
This table presents a generalized summary of reaction conditions based on the synthesis of similar vinblastine derivatives. Specific conditions for Vinblastine Isoleucinate would require further empirical optimization.
Novel Derivatization Strategies of Vinblastine for Enhanced Preclinical Profile
Beyond the direct conjugation of amino acids, extensive research has focused on modifying the two fundamental building blocks of vinblastine—the catharanthine (B190766) and vindoline moieties—to improve its preclinical profile. These modifications aim to enhance potency, overcome drug resistance, and alter the compound's interaction with its biological targets.
Modifications on the Catharanthine Moiety
The catharanthine (or velbanamine) portion of vinblastine has been a fertile ground for structural modifications. Researchers have explored a range of alterations, from simple substitutions to more complex ring modifications.
One notable strategy involves the introduction of fluorine atoms. For example, the synthesis of 20,20-difluorocatharanthine, which can then be coupled with vindoline to produce vinflunine (B192657), a derivative of vinorelbine (B1196246), has been a significant advancement. nih.gov The introduction of fluorine can profoundly impact the electronic properties and metabolic stability of the molecule.
Other modifications on the catharanthine skeleton include the conversion of the ester group at position 18 to amides, nitriles, or other functional groups. nih.gov Furthermore, substitutions on the aromatic ring of catharanthine, such as at the 12' position, have been investigated to create new vinblastine analogues with potentially improved activity against resistant cancer cell lines. nih.gov
A summary of key modifications on the catharanthine moiety is presented in the table below.
| Modification Site | Type of Modification | Example of Resulting Analogue | Potential Impact on Preclinical Profile |
| C-20' | Difluorination | Vinflunine | Enhanced metabolic stability and altered potency. |
| C-18' | Ester to Amide/Nitrile Conversion | Novel Dimer Alkaloids | Modified solubility and biological activity. |
| C-12' | Aromatic Substitution (e.g., nitro, amino, halogen) | Substituted Vinblastine Analogues | Improved activity against resistant cancer cells. |
Modifications on the Vindoline Moiety
The vindoline moiety, with its multiple reactive sites, has also been a primary target for derivatization. These modifications are often aimed at fine-tuning the molecule's interaction with tubulin, its primary biological target.
Changes to the C-20 ethyl substituent have been explored, with the synthesis of new C-20 alkyl and alkenyl vinblastine derivatives. nih.gov The size and nature of this substituent can influence the binding affinity of the drug to its target site. nih.gov Additionally, the D-ring of the vindoline moiety has been a focus of modification, with the introduction of hydroxyl or chloro groups, and even the synthesis of derivatives with a five-membered D-ring instead of the natural six-membered ring. nih.gov
Modifications at the C-16 and C-17 positions of the vindoline skeleton have also been extensively studied. For instance, the conversion of the C-16 carboxylic ester to an amide group, as seen in the synthesis of vindesine (B1683056), has led to a clinically used derivative with a different spectrum of activity compared to vinblastine. nih.gov
The table below summarizes some of the key derivatization strategies on the vindoline moiety.
| Modification Site | Type of Modification | Example of Resulting Analogue | Potential Impact on Preclinical Profile |
| C-20 | Alteration of Ethyl Group | C-20 Alkyl/Alkenyl Vinblastines | Modified tubulin binding affinity. |
| D-Ring | Substitution or Ring Contraction | Hydroxy/Chloro-substituted or 5-membered D-ring analogues | Altered conformation and biological activity. |
| C-16 | Ester to Amide Conversion | Vindesine | Altered spectrum of anticancer activity. |
Synthesis of Cyclopropane (B1198618) Derivatives
While the direct synthesis of a cyclopropane derivative of Vinblastine isoleucinate (VileE) is not extensively documented, the synthesis of cyclopropanated vinblastine provides a foundational methodology. The introduction of a cyclopropane ring, often at the 14,15-position of the vindoline moiety, is a strategy to create more rigid and potentially more potent analogues. mdpi.com
A common method employed for this transformation is the Simmons-Smith reaction. mdpi.comwikipedia.orgorganic-chemistry.org This reaction typically involves the use of diiodomethane (B129776) and a zinc-copper couple to generate a zinc carbenoid, which then reacts with the alkene at the 14,15-position of the vinblastine backbone in a stereospecific manner. mdpi.comwikipedia.org An alternative, known as the Furukawa modification, utilizes diethylzinc, which can enhance the reactivity of the system.
A plausible synthetic route to a cyclopropane derivative of VileE would likely involve a multi-step process. Initially, a cyclopropanated vindoline precursor would be synthesized. This has been achieved by first protecting the vindoline core, for instance, through bromination at the C-10 position, to prevent side reactions. mdpi.com Subsequently, the Simmons-Smith reaction is performed to introduce the cyclopropane ring. The protecting group is then removed, and the resulting cyclopropanovindoline is coupled with the catharanthine portion of the molecule. mdpi.com This coupling can be achieved through various methods, including the well-established Polonovski reaction. The final step would involve the conjugation of isoleucine to the C-23 position of the cyclopropanated vinblastine, likely through an amide linkage, to yield the target cyclopropane derivative of VileE.
The synthesis of 14,15-cyclopropanovinblastine has been successfully accomplished through a five-step procedure starting from vindoline, demonstrating the feasibility of such modifications. researchgate.net
Investigation of C20'-Urea Derivatives
Significant research has been conducted on the synthesis and evaluation of C20'-urea derivatives of vinblastine. acs.orgnih.govacs.orgnih.gov These derivatives are of particular interest due to their potential for enhanced potency and ability to overcome drug resistance mechanisms. acs.orgnih.gov
These synthetic strategies have enabled the creation of a systematic series of C20'-urea and thiourea (B124793) derivatives, allowing for a thorough investigation of the structure-activity relationships at this position. acs.orgnih.govacs.org
Conjugation Chemistry of VileE and Related Vinblastine Derivatives
The conjugation of vinblastine and its derivatives to other molecules is a key strategy to improve their therapeutic index, enhance targeting, and reduce systemic toxicity.
Covalent Linkage to Amino Acids and Peptides
Vinblastine isoleucinate (VileE) itself is a prime example of the covalent linkage of vinblastine to an amino acid. The synthesis of such vinblastin-23-oyl amino acid derivatives involves forming an amide linkage between the C-23 carboxyl group of a modified vinblastine core and the amino group of an amino acid ester. nih.gov Research has explored the influence of various factors on the properties of these conjugates, including the nature of the amino acid, the length of the ester alkyl chain, and the stereoisomerism of the amino acid.
The process often begins with the selective deacetylation of vinblastine at the C-17 position. nih.gov The resulting 17-desacetylvinblastine can then be coupled with N-protected amino acids. nih.gov Another approach involves the synthesis of 17-desacetylvinblastine-16-hydrazide, which is then converted to an azide (B81097) intermediate. This azide can then be coupled with the amino group of various amino acids. nih.gov
Furthermore, vinblastine derivatives have been conjugated to peptides, such as oligoarginine, which can act as cell-penetrating peptides to enhance cellular uptake. nih.gov For instance, 17-desacetylvinblastine has been coupled to the N-terminus of L-tryptophan methyl ester, and after hydrolysis of the ester, the resulting conjugate was attached to the N-terminus of oligoarginine. nih.gov
Attachment to Proteins and Pharmacophores
To enhance tumor targeting and reduce off-target effects, vinblastine and its derivatives have been conjugated to proteins. A notable example is the conjugation of a vinca (B1221190) alkaloid to bovine serum albumin (BSA) through a covalent and reversible linkage. nih.gov This strategy aims to create a stable conjugate in the bloodstream that can release the active drug at the target site. nih.gov The optimization of preparing vinblastine sulfate-loaded folate-conjugated BSA nanoparticles has also been explored as a tumor-targeted drug delivery system. nih.govnih.govresearchgate.net
Beyond proteins, vinblastine derivatives have been linked to various pharmacophores to create hybrid molecules with potentially synergistic or novel activities. For example, vinblastine has been conjugated to a folic acid unit using the azide coupling method. mdpi.com Additionally, piperazine-containing pharmacophores have been coupled to the vindoline moiety of vinblastine derivatives. researchgate.net
Evaluation of Coupling Efficiencies and Regioselectivity
The efficiency and regioselectivity of the coupling reactions are critical for the successful synthesis of vinblastine conjugates. In the Fe(III)-promoted coupling of catharanthine and vindoline, a key step in many vinblastine syntheses, the yield of coupled products can exceed 80%, with the reaction exclusively possessing the natural C16' stereochemistry. nih.govresearchgate.net The subsequent oxidation to introduce the C20' alcohol can yield a combined 62-69% of the desired isomers. nih.gov
The regioselectivity of modifications to the vinblastine scaffold is also a significant consideration. For instance, nitration of vinblastine can occur at the 11'-, 9'-, or 13'-positions of the catharanthine ring. nih.gov In the synthesis of C20'-urea derivatives from 20'-aminovinblastine, the reaction with isocyanates or activated carbamates is highly regioselective for the C20' amino group. nih.gov
The efficiency of conjugation to proteins like BSA has also been investigated. For folate-conjugated BSA nanoparticles loaded with vinblastine sulfate (B86663), drug entrapment efficiencies of up to 84.83% and drug-loading efficiencies of 42.37% have been reported. nih.govnih.gov The coupling of vinblastine derivatives to peptides like oligoarginine has been shown to be effective, although the formation of isomers during conjugation has been observed, indicating that the stereochemistry of the linkage can be a critical factor. nih.gov
Methodologies for Chemical Characterization in Research
The structural elucidation and characterization of VileE and its analogues rely on a suite of modern analytical techniques. High-performance liquid chromatography (HPLC) is a fundamental tool for the purification and analysis of these compounds. nih.govnih.govplos.orgnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for detailed structural analysis. One-dimensional (1D) and two-dimensional (2D) NMR techniques, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, are employed to assign the complex proton and carbon signals of the vinblastine skeleton and its modifications. nih.govnih.govplos.orgresearchgate.net These methods are crucial for confirming the site of derivatization and the stereochemistry of the newly formed bonds.
Mass spectrometry (MS) is another cornerstone for the characterization of these compounds. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, confirming the elemental composition of the synthesized derivatives. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecules, which aids in the structural identification of both the parent compound and its impurities or metabolites. nih.govresearchgate.netresearchgate.net
The following table provides a summary of the key research findings related to the synthesis and characterization of VileE and related derivatives.
| Derivative Type | Synthetic Method | Key Reagents | Typical Yields | Characterization Methods | Reference |
| Cyclopropanovinblastine | Simmons-Smith Reaction | Diiodomethane, Zn/Cu or Et₂Zn | Not explicitly stated for final product | Inferred from intermediates | mdpi.commdpi.com |
| C20'-Urea Derivatives | Isocyanate addition or activated carbamate (B1207046) | 20'-Aminovinblastine, Isocyanates | 35-98% | HPLC, NMR, HRMS | nih.gov |
| Vinblastine-Isoleucinate | Amide bond formation | 17-Desacetylvinblastine, Isoleucine ester | Not explicitly stated | Inferred from related derivatives | nih.gov |
| Vinblastine-Peptide Conjugate | Solution-phase peptide coupling | 17-Desacetylvinblastine-Trp, Oligoarginine | Not explicitly stated | HPLC, NMR, HRMS | nih.gov |
| Vinblastine-BSA Conjugate | Desolvation and conjugation | BSA, Folate, Vinblastine Sulfate | Entrapment: ~85%, Loading: ~42% | Particle size analysis | nih.govnih.gov |
Spectroscopic Techniques for Structural Confirmation (e.g., NMR, MS, IR)
The structural identity of Vinblastine isoleucinate is unequivocally established through a combination of modern spectroscopic methods. These techniques provide detailed information about the molecular structure, connectivity of atoms, and functional groups present, ensuring the successful synthesis of the target compound. Detailed spectral data for the parent compounds, vinblastine and vincristine (B1662923), serve as crucial references for characterizing new derivatives. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of complex organic molecules like Vinblastine isoleucinate. nih.gov Both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments are employed to obtain a complete assignment of all proton and carbon signals. The NMR spectrum of the derivative is compared against the extensively documented spectrum of vinblastine. nih.gov The successful attachment of the isoleucine moiety is confirmed by the appearance of new, characteristic signals corresponding to the amino acid's protons and carbons, alongside predictable shifts in the signals of the vinblastine core, particularly around the site of modification.
Interactive Table 1: Representative ¹H NMR Chemical Shifts Users can sort and filter the data to examine the characteristic signals confirming the structure of Vinblastine isoleucinate.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Significance |
|---|---|---|
| Vindoline-OCH₃ | ~3.8 | Indicates the presence of the vindoline methoxy (B1213986) group. |
| Vindoline-N-CH₃ | ~2.7 | Confirms the methyl group on the vindoline nitrogen. |
| Isoleucinate α-H | ~4.2-4.5 | A new signal confirming the presence of the isoleucine alpha-proton. |
| Isoleucinate side chain (CH, CH₂, CH₃) | ~0.9-2.0 | Complex multiplets characteristic of the isoleucine side chain. |
| Amide N-H | ~7.5-8.5 | A broad singlet indicating the newly formed amide bond. |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS) and tandem mass spectrometry (MS/MS), provides definitive confirmation of the molecular weight and formula of Vinblastine isoleucinate. nih.govnih.gov HRMS allows for the determination of the elemental composition with high accuracy. The fragmentation pattern observed in the MS/MS spectrum is crucial for confirming the structure, as it reveals how the molecule breaks apart. Characteristic fragmentation would include the loss of the isoleucinate side chain and patterns consistent with the known fragmentation of the core vinblastine structure. researchgate.net
Interactive Table 2: Expected Mass Spectrometry Data This table outlines the key mass spectrometric values used to identify Vinblastine isoleucinate.
| Analysis Type | Parameter | Expected Value | Purpose |
|---|---|---|---|
| HRMS | [M+H]⁺ | Calculated for C₅₁H₆₄N₅O₁₀⁺ | Confirms exact molecular weight and elemental composition. |
| MS/MS | Primary Fragment | [M+H - Isoleucinate moiety]⁺ | Confirms the identity and attachment of the amino acid derivative. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. researchgate.net For Vinblastine isoleucinate, the IR spectrum provides clear evidence for the successful synthesis by showing the appearance of a characteristic amide band, which is absent in the parent vinblastine. It also confirms the retention of other key functional groups.
Interactive Table 3: Key Infrared Absorption Frequencies Filter by functional group to see the vibrational frequencies that confirm the molecular structure.
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibrational Mode |
|---|---|---|
| Amide | ~3300 | N-H Stretch |
| Amide | ~1650 | C=O Stretch (Amide I) |
| Ester | ~1740 | C=O Stretch |
| Hydroxyl | ~3450 (broad) | O-H Stretch |
Chromatographic Purity Assessment (e.g., HPLC)
The purity of a synthesized compound is critical, and for complex molecules like Vinblastine isoleucinate, High-Performance Liquid Chromatography (HPLC) is the standard method for assessment. nih.govnih.gov Specifically, reversed-phase HPLC (RP-HPLC) is widely employed for the analysis of vinblastine and its derivatives. nih.govresearchgate.net
The method involves injecting a sample of the compound onto a column, typically a C18 column, and eluting it with a mobile phase. nih.govresearchgate.net The mobile phase usually consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.govresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve optimal separation of the main compound from any impurities or starting materials. nih.gov The compound is detected as it elutes from the column, commonly using a UV detector set at a wavelength where the compound absorbs light, such as 220 nm or 254 nm. nih.gov The purity is determined by analyzing the resulting chromatogram; a pure sample should ideally yield a single, sharp, and symmetrical peak. nih.gov The method's precision and accuracy are validated to ensure reliable quantification. researchgate.netresearchgate.net
Interactive Table 4: Typical HPLC Parameters for Purity Analysis This table details a standard set of conditions for the chromatographic analysis of Vinblastine derivatives.
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for separating compounds based on hydrophobicity. researchgate.net |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic AcidB: Acetonitrile with 0.1% Trifluoroacetic Acid | Eluent system to move the sample through the column. nih.gov |
| Elution Mode | Gradient | Varies mobile phase composition for better separation of components. nih.gov |
| Flow Rate | ~1.0 mL/min | Controls the speed of the separation. |
| Detection | UV Absorbance at 220 nm or 254 nm | Quantifies the compound as it elutes from the column. nih.govnih.gov |
| Purity Criterion | >98% Peak Area | A single major peak indicates a high degree of purity. nih.gov |
Molecular and Cellular Mechanisms of Action of Vilee
Interaction with Tubulin and Microtubule Dynamics
Vinblastine (B1199706) isoleucinate, also known as VileE, is a semi-synthetic derivative of the Vinca (B1221190) alkaloid vinblastine. As a prodrug, its primary pharmacological activity is mediated through its conversion to vinblastine. The molecular mechanism of action of VileE is therefore intrinsically linked to the well-established effects of vinblastine on tubulin and microtubule dynamics.
Binding to the Vinca Alkaloid Site on Tubulin
The cytotoxic effects of Vinca alkaloids stem from their ability to bind to tubulin, the fundamental protein subunit of microtubules. Vinblastine, the active metabolite of VileE, interacts with tubulin at a specific site known as the Vinca alkaloid binding site. This binding site is located at the interface between two tubulin heterodimers, which are the building blocks of microtubules. The interaction is characterized by its high affinity and specificity, leading to a disruption of the normal process of microtubule formation. While direct binding studies on VileE itself are not extensively documented, its efficacy as an anticancer agent is predicated on its biotransformation to vinblastine, which then engages with the tubulin molecules.
Inhibition of Tubulin Polymerization and Microtubule Assembly
Microtubules are dynamic polymers that are essential for various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. Their formation, or polymerization, is a tightly regulated process involving the addition of tubulin heterodimers to the growing ends of the microtubule.
Induction of Mitotic Spindle Disruption
One of the most critical roles of microtubules is the formation of the mitotic spindle during cell division. The mitotic spindle is a complex and dynamic structure responsible for the accurate segregation of chromosomes into daughter cells. The proper functioning of the mitotic spindle is paramount for genomic stability.
By disrupting microtubule dynamics, VileE, through its conversion to vinblastine, interferes with the formation and function of the mitotic spindle. mdpi.com The inhibition of tubulin polymerization prevents the assembly of the spindle fibers. As a result, chromosomes cannot align properly at the metaphase plate, and the cell is unable to proceed through mitosis. This disruption of the mitotic spindle is a key event that triggers the subsequent stages of cell cycle arrest and, ultimately, cell death.
Cell Cycle Perturbations Induced by VileE
The interference with microtubule dynamics and mitotic spindle formation by VileE leads to profound perturbations in the cell cycle, a hallmark of its anticancer activity.
Metaphase Arrest and Blockage of Cell Division
The cell cycle is a series of events that leads to cell growth and division. It is composed of several phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). The M phase is further divided into prophase, metaphase, anaphase, and telophase. A critical checkpoint, the spindle assembly checkpoint, ensures that all chromosomes are properly attached to the mitotic spindle before the cell proceeds to anaphase.
VileE, by causing mitotic spindle disruption, activates this checkpoint. mdpi.com The cell is unable to satisfy the requirements of the spindle assembly checkpoint and becomes arrested in the metaphase stage of mitosis. mdpi.com This metaphase arrest prevents the segregation of sister chromatids and effectively blocks cell division. The prolonged arrest in mitosis can ultimately lead to the induction of apoptosis, or programmed cell death.
Analysis of Cell Cycle Phase Distribution
The effect of a compound on the cell cycle can be quantitatively analyzed using techniques such as flow cytometry. researchgate.net This method allows for the measurement of the DNA content of a large population of cells, thereby providing a distribution of cells in the different phases of the cell cycle.
| Compound | Mechanism | Effect on Cell Cycle |
| VileE (Vinblastine isoleucinate) | Prodrug of Vinblastine; inhibits tubulin polymerization after conversion. vdoc.pub | Induces metaphase arrest and blockage of cell division. mdpi.com |
| Vinblastine | Binds to tubulin, inhibiting microtubule assembly and disrupting the mitotic spindle. mdpi.com | Causes a significant accumulation of cells in the G2/M phase. |
Downstream Cellular Responses to VileE Exposure
The cellular consequences of exposure to VileE are primarily driven by the intracellular release of vinblastine. These responses culminate in cell cycle arrest and, ultimately, programmed cell death.
Once converted to vinblastine, VileE indirectly triggers apoptotic cascades. Vinblastine is known to induce apoptosis through various mechanisms that are often cell-type dependent. A key event is the disruption of microtubule dynamics, which leads to mitotic arrest. This prolonged arrest can activate the intrinsic apoptotic pathway, which is characterized by the involvement of the mitochondria.
Research on vinblastine has shown that it can lead to the activation of c-Jun N-terminal kinase (JNK), a key regulator of stress-induced apoptosis. Furthermore, vinblastine has been observed to influence the levels of Bcl-2 family proteins, which are critical regulators of apoptosis. For instance, in some cancer cell lines, vinblastine treatment has been associated with the suppression of the anti-apoptotic protein Mcl-1, thereby promoting cell death. While direct studies on VileE are limited, it is anticipated that its conversion to vinblastine would initiate these same apoptotic pathways.
The conversion of VileE to vinblastine also leads to the modulation of various cellular signaling pathways that govern cell survival, proliferation, and death. The primary mechanism of vinblastine is the inhibition of microtubule polymerization by binding to tubulin. This disruption of the cytoskeleton has far-reaching consequences on cellular signaling.
Beyond its effects on microtubules, vinblastine has been shown to influence key signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway. As mentioned, the activation of the JNK pathway is a significant downstream effect. Moreover, vinblastine can induce a robust increase in c-Jun protein expression and its transcriptional activity, which plays a pro-apoptotic role in some cellular contexts. The impact of VileE on these signaling cascades is contingent on its efficient conversion to vinblastine within the target cancer cells.
Comparative Mechanistic Analysis with Parent Vinblastine and Other Vinca Alkaloids
The primary mechanistic distinction between VileE and its parent compound, vinblastine, lies in its nature as a prodrug. This design is intended to improve the therapeutic index of vinblastine, potentially by altering its pharmacokinetic profile or tumor-specific activation.
In comparative studies using human tumor xenografts, vinblastine-isoleucinate has demonstrated a spectrum of activity. In some models, such as malignant melanoma and small cell lung carcinoma, VileE exhibited superior antitumor activity compared to vinblastine. nih.gov Conversely, in other models like colorectal carcinomas, vinblastine was found to be more effective. nih.gov A study on human ovarian cancer xenografts indicated that at equitoxic doses, vinblastine-isoleucinate was slightly less effective than vinblastine. nih.gov
These differences in efficacy may be attributable to variations in the rate and extent of VileE's conversion to vinblastine across different tumor types, which could be influenced by the specific enzymatic milieu of the cancer cells. The addition of the isoleucine ester to the vinblastine molecule alters its physicochemical properties, which may affect its cellular uptake and distribution prior to its conversion to the active form.
Compared to other Vinca alkaloids like vincristine (B1662923), VileE, through its conversion to vinblastine, shares the fundamental mechanism of tubulin binding and microtubule disruption. However, subtle differences in the structure of Vinca alkaloids can lead to significant variations in their clinical utility and side-effect profiles. For instance, vinblastine and vincristine, while structurally very similar, have different spectrums of antitumor activity and neurotoxicity. The design of VileE represents a targeted effort to modulate the properties of vinblastine, aiming for enhanced efficacy or reduced toxicity.
Interactive Data Table: Comparative Antitumor Activity of VileE (Vinblastine-Isoleucinate) and Vinblastine
| Tumor Model | VileE Activity vs. Vinblastine | Reference |
| Malignant Melanoma | Superior | nih.gov |
| Small Cell Lung Carcinoma | Superior | nih.gov |
| Colorectal Carcinoma | Less Active | nih.gov |
| Human Ovarian Cancer Xenografts | Slightly Less Effective | nih.gov |
Preclinical Pharmacokinetic and Pharmacodynamic Investigations of Vilee
Absorption Characteristics in Preclinical Animal Models
Preclinical studies in mice have evaluated the absorption of VileE following both intravenous (i.v.) and oral (p.o.) administration. nih.govaacrjournals.org Following intravenous bolus injection, VileE enters systemic circulation immediately, serving as a baseline for bioavailability assessments. nih.gov Pharmacokinetic studies have also been performed after oral administration to determine its absorption characteristics via the gastrointestinal tract. aacrjournals.org While vinblastine (B1199706), the parent compound, generally has unpredictable bioavailability when given orally due to significant first-pass metabolism, derivatives like VileE are developed to potentially improve upon these characteristics. numberanalytics.com The transport of Vinca (B1221190) alkaloids can involve passive diffusion as well as active transport systems. nih.gov
Distribution Studies in Biological Matrices
In mice, the plasma kinetics of VileE following intravenous injection are best described by a three-compartment open model. nih.gov This model indicates a multiphasic decline in plasma concentration, reflecting the distribution of the compound from the central compartment (blood) to peripheral compartments (tissues) and its subsequent elimination. nih.gov
Studies have revealed that VileE exhibits nonlinear pharmacokinetics. nih.govaacrjournals.org This is characterized by a decrease in clearance and an increase in terminal half-life as the administered dose increases. nih.gov This nonlinearity suggests that elimination pathways, such as metabolic enzymes or transport proteins, may become saturated at higher concentrations. nih.govaacrjournals.org
Table 1: Pharmacokinetic Model for VileE in Mice
| Parameter | Description | Value |
|---|---|---|
| Model | Compartmental Model | Three-compartment open model nih.gov |
| Kinetics | Dose-dependency | Nonlinear nih.govaacrjournals.org |
| Clearance | Effect of Increasing Dose | Decreases nih.gov |
| Terminal Half-life | Effect of Increasing Dose | Increases nih.gov |
While specific studies detailing the full tissue distribution of VileE are not extensively published, the behavior of its parent compound, vinblastine, provides insights. Vinca alkaloids are known to be highly distributed throughout the body. nih.gov For vinblastine, binding to tubulin, its target protein, is a significant factor in its tissue distribution. nih.gov However, tubulin binding alone does not account for the high tissue-to-plasma partition coefficients observed in vivo. nih.gov
Studies on vinblastine in mice have shown that significant binding occurs to other intracellular components besides cytosol, with approximately half of the compound in liver homogenates being associated with the nuclear fraction. nih.gov This suggests that VileE may also accumulate in tissues through extensive binding to various cellular structures, including the nucleus. nih.gov The primary route of elimination for Vinca alkaloids is biliary excretion, leading to concentrations in the bile that can be 50 to 100 times higher than in blood, indicating significant hepatic processing. nih.govnih.gov
Metabolic Pathways and Biotransformation in Preclinical Systems
The metabolism of VileE has not been fully elucidated in publicly available research. However, the metabolic pathways of its parent compound, vinblastine, are well-documented and primarily involve the cytochrome P450 (CYP) enzyme system, specifically CYP3A4. numberanalytics.comnih.govnih.gov
Vinblastine undergoes several metabolic reactions, including hydroxylation and demethylation. acs.org A major metabolite of vinblastine is 4-deacetylvinblastine. nih.govnih.govpharmgkb.org Research has identified at least 35 potential metabolites of vinblastine, indicating a complex biotransformation process. acs.org Given that VileE is a derivative of vinblastine, it is plausible that it undergoes similar metabolic transformations, likely mediated by hepatic enzymes. nih.gov The specific metabolites unique to the VileE structure, particularly those resulting from the modification of the isoleucinate moiety, require further dedicated study.
Role of Enzyme Systems in VileE Metabolism
The biotransformation of xenobiotics is a critical process facilitated by various enzyme systems, primarily located in the liver. nih.gov These enzymatic reactions typically convert lipophilic compounds into more polar, water-soluble metabolites that can be readily excreted. nih.gov The major enzyme family responsible for the metabolism of many drugs is the cytochrome P450 (CYP450) monooxygenase system. nih.gov
While specific studies detailing the enzymatic breakdown of VileE are limited, the metabolic fate of its parent compound, vinblastine, is well-documented and provides a likely model. The metabolism of vinblastine is primarily handled by the CYP3A subfamily of enzymes. nih.govnih.gov Specifically, CYP3A4 is the main enzyme involved in human hepatic metabolism. nih.govpharmgkb.org This process leads to the formation of metabolites, such as deacetylvinblastine, which itself can be more biologically active than the parent drug. nih.govpharmgkb.org Given the structural similarity, it is hypothesized that VileE undergoes similar CYP3A-mediated metabolism. Other enzyme systems that could potentially be involved include dehydrogenases, oxidases, esterases, and various conjugating enzymes like glucuronosyltransferases and sulfotransferases, which play a role in the broader detoxification pathways. nih.gov
Table 1: Key Enzyme Systems in Vinca Alkaloid Metabolism
| Enzyme Family | Specific Enzyme (example) | Role in Metabolism | Reference |
|---|---|---|---|
| Cytochrome P450 | CYP3A4 | Primary oxidative metabolism of the parent compound, vinblastine. | nih.govnih.govpharmgkb.org |
Elimination Routes and Excretion Kinetics in Animal Models
The elimination of VileE and its metabolites from the body occurs through several routes, primarily involving the biliary and renal systems.
Biliary excretion is a major elimination pathway for many drugs and their metabolites, especially for larger molecules. nih.gov For the parent compound vinblastine, studies in rats have shown that a significant portion of the drug is excreted in the bile. nih.gov One study found that 28.2% of a total radioactive dose of vinblastine was excreted in the bile over 24 hours. nih.gov The main elimination route for Vinca alkaloids in humans is through fecal excretion, which is a result of biliary elimination. pharmgkb.org
Renal excretion, or elimination through urine, is another important pathway. For vinblastine, studies in mice using a radiolabeled version of the drug showed that a combined 85% of the dose was excreted in feces (via bile) and urine within 72 hours. nih.gov However, high-performance liquid chromatography (HPLC) analysis revealed that only 18% of the excreted dose was the unchanged parent drug, with 19% being measurable metabolites. nih.gov This indicates that both biliary and renal routes are significant for the elimination of vinblastine and its metabolites, and a similar profile is expected for VileE.
Preclinical studies in mice have been crucial in determining the clearance rates and elimination half-life of VileE. nih.govaacrjournals.org Following intravenous administration, it was observed that VileE exhibits nonlinear pharmacokinetics. nih.govaacrjournals.org This means that as the dose increases, the clearance of the drug decreases, and consequently, its terminal half-life increases. nih.govaacrjournals.org This dose-dependent kinetic behavior is a critical finding from preclinical investigations. nih.govaacrjournals.org
Table 2: Preclinical Pharmacokinetic Characteristics of VileE in Mice
| Pharmacokinetic Parameter | Observation | Implication | Reference |
|---|---|---|---|
| Clearance | Decreases with increasing doses. | The elimination process can become saturated. | nih.govaacrjournals.org |
Pharmacokinetic Modeling and Simulation
To understand and predict the complex kinetic behavior of VileE, mathematical models are employed.
A key finding from preclinical studies is the nonlinear pharmacokinetic behavior of VileE. nih.govaacrjournals.org In linear pharmacokinetics, parameters like clearance and half-life remain constant regardless of the dose. However, for VileE, these parameters change with the dose. nih.govaacrjournals.org Specifically, studies in mice showed that with increasing doses, there was a corresponding decrease in clearance and an increase in the terminal half-life. nih.govaacrjournals.org This nonlinearity suggests that one or more of the drug's disposition processes (distribution, metabolism, or excretion) can be saturated at higher concentrations. This is an important consideration, as it implies that a simple dose increase does not lead to a proportional increase in drug exposure over time (Area Under the Curve, AUC). nih.govaacrjournals.org
Table 3: Mentioned Chemical Compounds
| Compound Name | |
|---|---|
| VileE; Vinblastine isoleucinate | |
| Vinblastine | |
| Deacetylvinblastine | |
| Vincristine (B1662923) | |
| Vintriptol (B1683557) | |
| Vinorelbine (B1196246) | |
| Vindesine (B1683056) |
Structure Activity Relationship Sar Studies of Vilee and Its Analogues
Impact of the Isoleucinate Moiety on Biological Activity
The addition of an amino acid moiety, such as isoleucinate, to the vinblastine (B1199706) structure can significantly alter its pharmacological profile. This is because the physicochemical properties of the amino acid, including its hydrophobicity, charge, and size, can influence how the drug interacts with biological systems.
Influence on Tubulin Binding Affinity
The primary mechanism of action for vinblastine and its analogues is their binding to tubulin, which inhibits the formation of microtubules. researchgate.net This interaction is sensitive to the structural integrity of the vinblastine molecule. The binding affinity of vinca (B1221190) alkaloids to tubulin can vary, which in turn affects their anti-proliferative effects. nih.gov Studies on vinblastine analogues have shown that modifications can either enhance or decrease this binding. For instance, a photoactive analogue of vinblastine, [3H]NABV, was found to have a lower binding affinity for tubulin compared to vinblastine itself. nih.gov The presence of an isoleucinate group in VileE could sterically hinder or facilitate the binding to the tubulin active site. The hydrophobicity of isoleucine might also play a role in the interaction with the protein. Research on different vinca alkaloids has indicated that differential antitumor efficacy is not solely determined by tubulin isotype composition, suggesting other factors are at play. nih.gov
Table 1: Comparative Tubulin Binding Affinities of Vinca Alkaloids
| Compound | Apparent K D (High-Affinity Sites) | Apparent K D (Low-Affinity Sites) |
|---|---|---|
| Vinblastine | 0.54 µM | 14 µM |
This table is based on data for a photoactive analogue ([3H]NABV) and is illustrative of how modifications can impact binding affinity. Data for VileE is not available. nih.gov
Effect on Cellular Uptake and Intracellular Localization
The isoleucinate moiety in VileE is expected to have a notable effect on how the drug is transported into and localized within cancer cells. Amino acid transporters are often overexpressed in tumor cells to meet their high metabolic demands. Conjugating vinblastine with isoleucine could potentially hijack these transporters, leading to a more targeted delivery of the cytotoxic agent to cancer cells. This strategy could increase the intracellular concentration of the drug in tumors while minimizing exposure to healthy tissues. The degree to which different vinca alkaloids are concentrated within cells varies significantly, and this appears to be a major determinant of their relative effectiveness. nih.gov For example, vinblastine is concentrated 100-fold in B16 melanoma cells, while other analogues show lower levels of accumulation. nih.gov The increased lipophilicity from the isoleucine residue might also facilitate passive diffusion across the cell membrane.
Correlation Between Structural Modifications and Preclinical Efficacy
The preclinical efficacy of a vinblastine analogue is a composite of its tubulin-binding activity, cellular uptake, and ability to evade drug resistance mechanisms. SAR studies aim to find the optimal combination of these properties through systematic structural changes. oncodesign-services.com
Systematic Alterations to the Vinblastine Core and Amino Acid Linkers
Research into vinblastine derivatives has explored various modifications to the core structure and the nature of the linker used to attach other molecules. For example, vindesine (B1683056), an amide derivative of deacetylvinblastine, has shown a different spectrum of activity compared to vinblastine. nih.gov Further N-alkylation of vindesine was found to generally reduce its activity against certain cancer cell lines. nih.gov The choice of amino acid and the type of chemical bond (e.g., ester, amide) used to link it to the vinblastine core are critical. These linkers must be stable enough to deliver the drug to its target but also allow for the release of the active compound within the cell. Studies on other drug conjugates have shown that the linker can significantly impact the compound's stability and activity. nih.gov
Quantitative SAR (QSAR) Approaches for VileE Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational method used to build mathematical models that correlate the chemical structure of compounds with their biological activity. wikipedia.orgnih.gov For VileE and its derivatives, QSAR models could be developed to predict their tubulin-binding affinity, cytotoxicity, and other relevant properties based on various molecular descriptors. nih.govmdpi.comnih.gov These descriptors can include electronic properties, hydrophobicity, and steric parameters of the isoleucinate moiety and other structural modifications. By analyzing a series of VileE analogues, a QSAR model could identify the key structural features that drive efficacy. This in-silico approach can streamline the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity. nih.gov
Table 2: Hypothetical QSAR Descriptors for VileE Analogues
| Descriptor | Description | Potential Impact on Activity |
|---|---|---|
| LogP | Lipophilicity | Influences membrane permeability and cellular uptake. |
| Molar Refractivity | Molecular volume and polarizability | Affects binding to tubulin and interaction with transporters. |
| Dipole Moment | Polarity | Can influence solubility and binding interactions. |
This table provides examples of descriptors that would be relevant in a QSAR study of VileE derivatives.
Structural Determinants of Drug Resistance Circumvention
A major challenge in cancer chemotherapy is the development of drug resistance. nih.gov For vinca alkaloids, a common resistance mechanism is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport the drugs out of the cancer cell. nih.gov Structural modifications to the vinblastine molecule can help to circumvent this resistance. By adding an isoleucinate moiety, VileE might be rendered a poor substrate for these efflux pumps. The altered size, shape, and charge of the VileE molecule compared to vinblastine could reduce its recognition and transport by P-gp. Furthermore, if VileE utilizes amino acid transporters for cellular entry, it may be able to bypass resistance mechanisms that rely on reduced drug influx. Research on other microtubule-targeting agents has shown that some derivatives can overcome P-gp-mediated resistance. nih.gov
Modifications Affecting Efflux Transporter Recognition
A predominant mechanism of resistance to Vinca alkaloids is their active removal from cancer cells by ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp/ABCB1). nih.govmdpi.com These transporters act as cellular "efflux pumps," reducing the intracellular concentration of the drug below the threshold required for therapeutic activity. nih.gov The chemical structure of a Vinca alkaloid derivative is a key determinant of its recognition and transport by P-gp.
SAR studies on vinblastine analogues have revealed that modifications at various positions on both the vindoline (B23647) and catharanthine (B190766) parts of the molecule can significantly alter their interaction with P-gp. mdpi.com For instance, even minor structural changes, such as those differentiating vinblastine, vincristine (B1662923), and vindesine, lead to notable differences in their substrate affinity for P-gp. nih.gov
While specific data on VileE's interaction with P-gp is not extensively detailed in publicly available literature, general principles suggest that such a modification could either enhance or hinder its recognition by the transporter. On one hand, increased lipophilicity might favor partitioning into the cell membrane where P-gp is thought to bind its substrates. On the other hand, the specific stereochemistry and bulk of the isoleucinate group could create steric hindrance, potentially impeding a productive binding orientation within the transporter and thus reducing efflux. Research on other complex vinblastine derivatives suggests that it is possible to design analogues that can circumvent or even modulate P-gp activity. nih.gov The superior antitumor activity of VileE (also referred to as V-LEU) in certain resistant tumor models could be partly attributable to a reduced affinity for P-gp compared to the parent compound, vinblastine. nih.gov
| Structural Modification (Relative to Vinblastine) | Example Compound(s) | General Effect on P-glycoprotein (P-gp) Recognition | Reference |
|---|---|---|---|
| N-demethylation and formylation of vindoline | Vincristine | Remains a P-gp substrate; differences in efflux efficiency compared to vinblastine can occur. | nih.gov |
| Modification at C-23 (amide vs. ester) | Vindesine | Alters interaction with P-gp; remains a substrate. | nih.gov |
| Modifications on the catharanthine ring | 12'-iodovinblastine | Can alter P-gp substrate characteristics, providing a scaffold for further derivatives. | mdpi.com |
| Addition of amino phosphonic acid derivatives | Phosphonate analogues | Activity is dependent on the stereochemistry of the phosphonate, suggesting specific interactions within the binding pocket of P-gp or tubulin. | sigmaaldrich.com |
| Attachment of an isoleucine ester at C-23 | VileE (Vinblastine isoleucinate) | Potentially altered P-gp recognition due to increased bulk and hydrophobicity. May lead to reduced efflux in certain resistant cell lines. | nih.gov |
Structural Features Influencing Target Protein (e.g., Tubulin) Mutations
The primary molecular target of Vinca alkaloids is the protein tubulin. Specifically, they bind to a site on β-tubulin at the interface between two αβ-tubulin heterodimers, known as the Vinca domain. nih.govnih.gov This binding disrupts microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells. nih.gov A second major mechanism of clinical resistance involves alterations in the drug's target, primarily through mutations in the genes encoding β-tubulin. plos.org
These mutations can confer resistance by either directly reducing the binding affinity of the drug to the Vinca domain or by allosterically altering the conformation of tubulin, which in turn affects microtubule stability and drug interaction. nih.gov For example, mutations in residues near the Vinca binding site, such as S172, have been shown to confer resistance to vinblastine. nih.gov Interestingly, mutations at sites distant from the Vinca domain, such as L240I (near the colchicine-binding site), can also induce resistance, highlighting the complex allosteric regulation of tubulin structure and function. nih.gov
The structural features of VileE, particularly the C-23 isoleucinate substituent, are critical in its interaction with both wild-type and mutated tubulin. The binding of vinblastine to tubulin involves a complex interplay of hydrophobic and hydrogen-bonding interactions. sigmaaldrich.com The addition of an amino acid moiety introduces new potential points of interaction. Research on peptidic Vinca-site agents suggests that terminal carboxylate groups can form an extended hydrogen bond network with residues such as Arg278 in the M-loop of tubulin, potentially enhancing binding affinity. rcsb.org
The isoleucine in VileE introduces a chiral center and a hydrophobic side chain that must be accommodated within the binding pocket. The specific stereoisomerism of the amino acid has been shown to be critical for the antitumor activity of other vinblastin-23-oyl amino acid derivatives, underscoring the precise conformational requirements for effective tubulin binding. nih.gov It is plausible that the unique shape conferred by the isoleucinate moiety allows VileE to bind effectively to certain mutated forms of tubulin that would otherwise sterically or electrostatically hinder the binding of the parent vinblastine molecule. This could explain the observed superior activity of VileE in some tumor lines. nih.gov Conversely, specific tubulin mutations could also arise that specifically confer resistance to VileE by disrupting the favorable interactions provided by its isoleucine group.
| β-Tubulin Mutation | Location Relative to Vinca Domain | Effect on Vinblastine Resistance | Potential Implication for VileE | Reference |
|---|---|---|---|---|
| S172A | Near Vinca binding site | Confers resistance. | The isoleucinate moiety may or may not overcome the loss of interaction at this site. | nih.govplos.org |
| L240I | Distant (near colchicine (B1669291) site) | Confers resistance, likely through allosteric effects on microtubule stability. | Activity may be retained if the isoleucinate group enhances overall binding affinity, compensating for allosteric changes. | nih.govplos.org |
| K350N | Distant (near colchicine site) | Confers resistance to colchicine; may have cross-resistance implications. | The effect is likely indirect; VileE's efficacy would depend on its binding affinity relative to the stability changes induced by the mutation. | nih.gov |
| V316D | Colchicine-binding site | Associated with resistance to microtubule de-stabilizers. | Potentially confers cross-resistance if the mutation significantly stabilizes microtubules. | plos.org |
| Multiple mutations in β-isotypes | Various locations | Alters microtubule dynamics and drug sensitivity, often mimicking properties of the βIII-tubulin isotype, which is associated with resistance. | The bulky isoleucinate group may allow for novel interactions that are less sensitive to certain isotype-specific mutational patterns. | drexel.edu |
Preclinical Biological Activity and Comparative Studies of Vilee
In Vitro Cytotoxicity and Antiproliferative Activity
Detailed in vitro studies providing specific dose-response curves and IC50 values for VileE against a diverse range of cancer cell lines, including melanoma, lung carcinoma, and ovarian cancer, are not extensively available in publicly accessible literature. The primary focus of published preclinical research has been on in vivo comparative studies.
Comprehensive dose-response evaluations and cellular growth inhibition assays for VileE are not detailed in the available scientific literature. Such studies are essential for determining the concentration at which a drug inhibits cancer cell proliferation by 50% (IC50) and for comparing its potency across different cell lines. Without this data, a complete in vitro profile of VileE's antiproliferative activity cannot be constructed.
In Vivo Antitumor Activity in Xenograft Models
The in vivo antitumor properties of VileE have been evaluated in comparison with its parent compound, vinblastine (B1199706), in various human tumor xenograft models.
A significant preclinical study compared the antitumor activity of VileE (V-LEU) with vinblastine and vintriptol (B1683557) in a panel of nine human tumor xenografts grown in nude mice. nih.gov The compounds were administered intravenously at equitoxic doses. The results demonstrated that VileE exhibited antitumor activity in seven of the nine human tumor xenografts tested. nih.gov
The assessment of tumor growth inhibition and regression revealed that VileE's efficacy varied depending on the tumor type. When comparing growth curves and the number of complete remissions, VileE was found to be the most active agent in two malignant melanoma lines (THXO and LOX p28) and two small cell lung carcinoma lines (LXFS 538 and WX 322). nih.gov In contrast, vinblastine showed greater activity against two colorectal carcinoma models (CXF 243 and CXF 280). nih.gov These findings suggest that VileE possesses a comparable spectrum of activity to vinblastine but with superior efficacy in specific cancer types like malignant melanoma and small cell lung carcinoma. nih.gov
Table 1: Comparative Antitumor Activity of VileE (V-LEU) and Vinblastine in Human Tumor Xenografts
| Tumor Xenograft Model | Cancer Type | More Active Agent |
|---|---|---|
| THXO | Malignant Melanoma | VileE (V-LEU) |
| LOX p28 | Malignant Melanoma | VileE (V-LEU) |
| LXFS 538 | Small Cell Lung Carcinoma | VileE (V-LEU) |
| WX 322 | Small Cell Lung Carcinoma | VileE (V-LEU) |
| CXF 243 | Colorectal Carcinoma | Vinblastine |
| CXF 280 | Colorectal Carcinoma | Vinblastine |
| AHXOL | Non-Small Cell Lung Carcinoma | Both agents showed resistance |
Data sourced from a comparative study of vinblastine-isoleucinate and related vinca (B1221190) alkaloids. nih.gov
There is no publicly available scientific literature detailing the evaluation of VileE's efficacy specifically in vinblastine-resistant xenograft models. Such studies are crucial for determining whether VileE can overcome the resistance mechanisms that limit the effectiveness of its parent compound, vinblastine.
Advanced Drug Delivery Systems Research for Vilee
Liposomal Encapsulation Strategies
Liposomes, artificial vesicles composed of lipid bilayers, are a versatile platform for delivering hydrophobic and hydrophilic drugs. For VileE, liposomal formulations are engineered to control the drug's release profile and prolong its circulation time.
Drug Loading Mechanisms and Efficiencies
The encapsulation of vinca (B1221190) alkaloids like vinblastine (B1199706) into liposomes is a highly efficient process, often utilizing active loading methods such as transmembrane pH or ion gradients. liposomes.canih.gov One common technique involves using a triethylammonium (B8662869) sucrose (B13894) octasulfate gradient, which has demonstrated high loading efficiencies for vinblastine. nih.gov Studies on vinblastine (VBL) formulations show that drug loading is highly efficient, with an average loading efficiency of 102.1 ± 8.1% at a ratio of 150 grams of VBL per mole of phospholipid. nih.gov This high efficiency is crucial for creating formulations with a significant drug payload. nih.gov
The drug-to-lipid ratio is a critical parameter that can be adjusted to enhance the stability of the encapsulated drug. liposomes.canih.gov Higher drug-to-lipid ratios can promote the formation of an intraliposomal drug precipitate, which reduces the concentration of the dissolved, membrane-permeable form of the drug. nih.gov This, in turn, slows the rate of drug diffusion across the liposomal membrane. liposomes.canih.gov The use of an ionophore-based method for drug loading has been shown to significantly enhance the retention of vinca alkaloids as the drug-to-lipid ratio is increased. liposomes.canih.gov
| Formulation | Drug-to-Phospholipid Ratio (g/mol) | Average Loading Efficiency (%) | Reference |
|---|---|---|---|
| Ls-VBL | 150 | 102.1 ± 8.1 | nih.gov |
In Vitro Drug Release Kinetics from Liposomal Formulations
The release of VileE from liposomes is a critical factor determining its therapeutic window and efficacy. In vitro studies are essential for characterizing this release. The release of vinblastine from liposomes is notably faster compared to other vinca alkaloids like vincristine (B1662923). liposomes.canih.gov This difference is often attributed to the higher lipophilicity of vinblastine, which facilitates its movement across the lipid bilayer. liposomes.canih.gov
In vitro release assays, typically conducted in fetal bovine serum at 37°C, demonstrate how different formulations retain the drug over time. liposomes.ca The data from these studies can be fitted to various mathematical models (such as Zero-order, First-order, Higuchi, and Korsmeyer-Peppas models) to understand the underlying release mechanism, which is often diffusion-mediated. researchgate.netplos.org For instance, a comparative study showed that at a drug-to-lipid ratio of 0.1 mg/mg, liposomal vinblastine released significantly more of its content over 24 hours compared to liposomal vincristine. liposomes.ca However, increasing the drug-to-lipid ratio to 0.3 mg/mg has been shown to improve the retention of vinblastine. liposomes.ca
| Drug | Drug-to-Lipid Ratio (mg/mg) | Approximate % Drug Retained at 24h | Reference |
|---|---|---|---|
| Vinblastine | 0.1 | ~20% | liposomes.ca |
| Vincristine | 0.1 | ~80% |
In Vivo Retention and Bioavailability in Preclinical Models
Preclinical studies in animal models, such as Sprague Dawley rats, are vital for assessing the real-world performance of liposomal VileE. nih.gov These studies measure the pharmacokinetic parameters of both the encapsulated drug and the liposomal carrier. nih.gov A highly stable liposomal vinblastine (Ls-VBL) formulation demonstrated prolonged circulation, with 73.1% of the drug remaining encapsulated after 48 hours. nih.gov The drug release half-life (T1/2) in this formulation was calculated to be 41.3 hours. nih.gov
This slow release rate is critical for the drug to benefit from the enhanced permeability and retention (EPR) effect, where nanoparticles accumulate in tumor tissues. nih.gov For the EPR effect to be fully exploited, the liposome (B1194612) must retain its drug cargo for approximately 24–48 hours post-administration, allowing it to extravasate into the tumor microenvironment before releasing the drug. nih.gov Despite the structural similarities to other vinca alkaloids, liposomal vinblastine tends to be cleared faster from circulation than liposomal vincristine, with clearance half-lives of 9.7 hours and 18.5 hours, respectively. nih.gov This faster clearance is consistent with the higher hydrophobicity and faster release rates observed in in vitro studies. liposomes.ca
| Parameter | Value | Reference |
|---|---|---|
| Drug Retention at 48h | 73.1% | nih.gov |
| Drug Release Half-life (T1/2) | 41.3 h | |
| Liposome Clearance Half-life (t1/2) | 9.7 h | nih.gov |
Influence of Lipid Composition on Formulation Properties
The choice of lipids is a determining factor in the stability and performance of liposomal drug carriers. nih.gov The fluidity of the lipid bilayer, which is controlled by the lipid composition, affects both drug entrapment efficiency and retention. nih.gov For vinca alkaloids, modifying the lipid composition by substituting phosphatidylcholine with sphingomyelin (B164518) in cholesterol-containing formulations has been shown to substantially improve the stability of encapsulation. nih.gov The introduction of fully saturated dihydrosphingomyelin can enhance stability even further. nih.gov
Cholesterol is another key component, known to modulate membrane fluidity and reduce permeability, thereby improving drug retention. mdpi.com The ratio of surfactant to cholesterol can impact both the entrapment efficiency and the release characteristics of the incorporated drug. nih.gov Formulations composed of egg sphingomyelin (ESM) and cholesterol (chol) have been effectively used to encapsulate vinblastine, demonstrating that careful selection of lipid components is essential for creating a stable and effective delivery vehicle. liposomes.canih.gov
Proniosome-Based Drug Delivery Approaches
Proniosomes are dry, free-flowing granular products that, upon hydration with hot water, form niosomal dispersions. nih.gov This approach addresses the physical instability issues associated with aqueous niosome and liposome suspensions, such as aggregation, fusion, and leakage during storage. ajphr.com As a carrier for VileE, proniosomes offer the potential for improved stability, controlled release, and increased bioavailability. nih.govjocpr.com
Preparation and Characterization of VileE-Loaded Proniosomes
VileE-loaded proniosomes can be prepared using various methods, with the slurry method being particularly simple and suitable for laboratory-scale production. jocpr.com In this method, a carrier material like maltodextrin (B1146171) or mannitol (B672) is mixed with a solution of the non-ionic surfactant (e.g., Span 60), cholesterol, and the drug in an organic solvent. jocpr.comnih.gov The solvent is then evaporated, leaving a thin film of the mixture coated on the carrier particles. jocpr.com These dry proniosomes can be stored and then hydrated to form a niosomal suspension just before use. nih.gov
Characterization of the resulting vesicles is crucial. Studies on proniosomes loaded with vinblastine sulphate have reported particle sizes in the range of 200-400 nm, with optimized formulations showing sizes between 250-300 nm. jocpr.com The entrapment efficiency is significantly influenced by the concentration of cholesterol and surfactant. jocpr.com Research has shown that by varying these components, high entrapment efficiencies can be achieved, with one formulation reaching 84.41 ± 0.636%. jocpr.com Another study on a related PEGylated niosomal formulation of vinblastine reported an even higher entrapment efficiency of 99.92 ± 1.6%. nih.gov These proniosome-derived niosomes typically exhibit a controlled, sustained-release profile, with one study showing up to 97.13% of the drug released over 48 hours. jocpr.com
| Formulation Type | Parameter | Value | Reference |
|---|---|---|---|
| Vinblastine Sulphate Proniosomes (Slurry Method) | Vesicle Size (Optimized) | 250 - 300 nm | jocpr.com |
| Max. Entrapment Efficiency (F6) | 84.41 ± 0.636% | ||
| In-Vitro Release at 48h (F5) | 97.13% | ||
| PEGylated Niosomal Vinblastine | Particle Size | 234.3 ± 11.4 nm | nih.gov |
| Entrapment Efficiency | 99.92 ± 1.6% |
Controlled Release Profiles from Proniosome Formulations
Proniosomes, which are dry, free-flowing granular products that form niosomes upon hydration, have been investigated as a promising carrier for controlled drug delivery. nih.govsemanticscholar.org Research into proniosome formulations for vinca alkaloids, such as vinblastine sulphate, demonstrates the potential for achieving controlled release profiles, which can be extrapolated to VileE. jocpr.com
The slurry method is a common and straightforward technique for preparing proniosomes on a laboratory scale. jocpr.com These formulations are designed to prolong the release of the encapsulated drug, thereby potentially increasing its efficacy and reducing dose-related toxicity. jocpr.com The release of the drug from proniosomes typically follows a controlled pattern, which can be modeled using kinetics such as the Higuchi model. jocpr.com
Studies on vinblastine sulphate proniosomes have shown that the formulation can release the drug over an extended period, with one study reporting up to 97.13% release over 48 hours. jocpr.com The vesicular size of these formulations is a critical parameter, often ranging from 200-400 nm. jocpr.com The entrapment efficiency, which is influenced by the concentration of components like cholesterol and surfactants (e.g., Span), is another key factor, with efficiencies as high as 84.41% being reported. jocpr.com
| Formulation Code | Surfactant:Cholesterol Ratio | Vesicle Size (nm) | Entrapment Efficiency (%) | Cumulative Drug Release at 48h (%) |
|---|---|---|---|---|
| F1 | 1:1 | 200-300 | 75.23 ± 0.54 | 85.45 |
| F5 | 1:5 | 250-350 | 82.11 ± 0.48 | 97.13 |
| F6 | 1:6 | 250-300 | 84.41 ± 0.63 | 92.87 |
Other Nanocarrier Systems for VileE
Beyond proniosomes, other nanocarrier systems are being explored to improve the delivery of VileE.
Polymeric nanoparticles and micelles represent a versatile platform for the delivery of hydrophobic drugs like vinblastine and its derivatives. elsevierpure.comscispace.comresearchgate.net These nanosystems are formed by the self-assembly of amphiphilic block copolymers in an aqueous medium, creating a core-shell structure that can encapsulate the drug. mdpi.com
Research on vinblastine-loaded polymeric nanoparticles has demonstrated their potential for sustained drug release. nih.gov For instance, nanoparticles prepared through a one-step molecular imprinting process have shown the ability to release vinblastine completely over 48 hours under conditions that mimic the tumor intracellular environment (pH 4.5, 10 mM glutathione). nih.gov The release rate is significantly slower in environments that simulate normal body fluids (pH 7.4) or the tumor extracellular space (pH 6.5). nih.gov
Polymeric micelles have also been shown to enhance the cytotoxicity of vinca alkaloids like vinorelbine (B1196246), a derivative of vinblastine, by increasing its accumulation within tumor cells. nih.gov These micelles, typically in the size range of 10 to 100 nm, can protect the drug from degradation and offer opportunities for targeted delivery. nih.gov
| Nanocarrier Type | Drug | Size (nm) | Encapsulation Efficiency (%) | Key Finding |
|---|---|---|---|---|
| Polymeric Nanoparticles (Molecularly Imprinted) | Vinblastine | 258.3 | 45.82 ± 1.45 | Redox-responsive release in tumor-like conditions. nih.gov |
| Polymeric Micelles (PEG-PE) | Vinorelbine | ~20 | Not Reported | Enhanced cytotoxicity through increased intercellular accumulation. nih.gov |
Prodrug Design and Activation Mechanisms
The prodrug approach for VileE involves modifying its chemical structure to render it temporarily inactive. The active drug is then released at the target site through specific activation mechanisms, thereby enhancing tumor selectivity and reducing systemic side effects. nih.govnih.gov
A key strategy in prodrug design is to exploit the unique enzymatic environment of tumors. mdpi.comnih.govresearchgate.netresearchgate.net For VileE, this involves creating a derivative that can be selectively cleaved by enzymes that are overexpressed in cancer cells or the tumor microenvironment. rsc.org
One example is the development of a mono-N-oxide prodrug of vinblastine, which is designed to be activated under hypoxic conditions often found in solid tumors. controlledreleasesociety.org This prodrug is preferentially reduced to the active vinblastine by endogenous reductases present in the low-oxygen environment of the tumor, leading to selective targeting. controlledreleasesociety.org
Another approach involves peptide conjugates of vinblastine that are designed to be cleaved by specific proteases, such as prostate-specific antigen (PSA), which is abundant in the microenvironment of prostate tumors. nih.govnih.govresearchgate.net In preclinical studies, an octapeptide conjugate of vinblastine demonstrated rapid cleavage by PSA, with a half-life of 12 minutes. nih.govresearchgate.net This enzymatic cleavage initiates a cascade that ultimately releases the active drug within the tumor tissue. nih.gov
| Prodrug Type | Activating Enzyme/Condition | Activation Mechanism | Key Preclinical Finding |
|---|---|---|---|
| Mono-N-Oxide Vinblastine | Endogenous Reductases (Hypoxia) | Reduction of the N-oxide to the active vinblastine. controlledreleasesociety.org | Selective activation in hypoxic tumor environments. controlledreleasesociety.org |
| Octapeptide-Vinblastine Conjugate | Prostate-Specific Antigen (PSA) | Cleavage of the Gln-Ser peptide bond. nih.govresearchgate.net | Rapid and specific cleavage with a t1/2 of 12 minutes. nih.govresearchgate.net |
To further enhance tumor specificity, VileE prodrugs can be conjugated with ligands that bind to receptors overexpressed on the surface of cancer cells. nih.govmdpi.com This active targeting strategy aims to increase the concentration of the prodrug at the tumor site, leading to more effective treatment with reduced off-target toxicity.
For example, a prodrug of vinblastine was designed with an octapeptide segment that is recognized and cleaved by PSA. nih.govresearchgate.net This not only provides for enzyme-mediated activation but also targets the prodrug to prostate cancer cells that produce high levels of this enzyme. nih.govresearchgate.net In nude mouse xenograft models, this peptidyl conjugate significantly reduced circulating PSA levels and tumor weight at doses where the parent drug was ineffective. researchgate.net
The conjugation of polyethylene (B3416737) glycol (PEG) to prodrugs is another strategy that can prolong blood circulation and enhance accumulation in tumors through the enhanced permeability and retention (EPR) effect. mdpi.com While not specifically reported for Vinblastine isoleucinate, this approach has been successfully applied to other chemotherapeutics, often in combination with a targeting ligand like folic acid to further improve tumor selectivity. nih.govmdpi.com
Analytical Methodologies for Vilee Research
Chromatographic Techniques for Quantification and Purity Analysis
Chromatographic methods are essential for separating VileE from its parent compound, precursors, and potential impurities, allowing for precise quantification and assessment of its purity.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of vinca (B1221190) alkaloids. When coupled with a fluorescence detector, it provides excellent sensitivity and selectivity, as the indole (B1671886) moiety inherent in the structure of VileE is naturally fluorescent.
Detailed Research Findings: Methods developed for vinblastine (B1199706) analogs, such as vinorelbine (B1196246), demonstrate the power of this approach. nih.govnih.gov A typical HPLC setup involves a reversed-phase C18 column for separation. nih.gov The mobile phase composition is optimized to achieve efficient separation; for instance, a mixture of an appropriate buffer and an organic solvent like methanol (B129727) is commonly used. nih.gov
For related compounds, sample preparation often involves a liquid-liquid extraction from the matrix to concentrate the analyte and remove interfering substances before injection into the HPLC system. nih.govnih.gov This sample clean-up is crucial for achieving accurate quantification, especially at low concentrations. The fluorescence detector is set to excitation and emission wavelengths specific to the indole ring system to maximize sensitivity. This technique has proven capable of detecting vinca alkaloid derivatives in plasma down to the nanogram per milliliter (ng/mL) or even lower levels, making it suitable for pharmacokinetic studies. nih.govnih.gov
Table 1: Representative HPLC Conditions for Vinca Alkaloid Analysis
| Parameter | Condition | Source |
|---|---|---|
| Column | Reversed-phase C18 | nih.gov |
| Detection | Fluorescence | nih.govnih.gov |
| Sample Prep | Liquid-Liquid Extraction | nih.govnih.gov |
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over traditional HPLC. By using columns with smaller particle sizes (typically sub-2 µm), UHPLC systems operate at higher pressures to deliver faster analysis times and superior resolution. This enhanced resolving power is particularly advantageous for separating VileE from structurally similar impurities.
Detailed Research Findings: UHPLC methods have been successfully applied to the analysis of vinblastine and its liposomal formulations. researchgate.netnih.gov The increased speed and resolution allow for high-throughput screening and more detailed purity profiling. For instance, a method for determining vinblastine in tumor tissue utilized UHPLC coupled with mass spectrometry, which allowed for quantification down to 23 ng/g of tissue, demonstrating exceptional sensitivity and selectivity with minimal matrix effects. researchgate.net The chromatographic separation for related compounds was achieved in under 8 minutes, highlighting the efficiency of UHPLC. nih.gov
Gas Chromatography (GC) for Volatile Analytes (if applicable to derivatives)
Gas Chromatography (GC) is generally not a primary analytical tool for large, complex, and non-volatile molecules like VileE or its parent compound, vinblastine. The high temperatures required for volatilization in a GC system would lead to the thermal degradation of the compound before it could be analyzed.
Applicability to Derivatives: While direct GC analysis is unsuitable, it could theoretically be applied to volatile derivatives of VileE. This would necessitate a chemical derivatization step to convert the non-volatile analyte into a more volatile and thermally stable form. However, this is not a common or practical approach for vinca alkaloids, as liquid chromatography techniques are far more direct and effective. nih.gov There is little to no evidence in the literature of GC being used for the routine analysis of vinblastine or its complex derivatives.
Spectrometric Methods for Structural and Quantitative Analysis
Spectrometric methods are indispensable for the definitive structural elucidation of VileE and for providing an additional layer of quantitative analysis, often in conjunction with chromatography.
Mass Spectrometry (MS) and Tandem MS (MS/MS)
Mass Spectrometry (MS) is a powerful technique used to determine the molecular weight of VileE with high accuracy. When coupled with a chromatographic inlet (e.g., LC-MS), it provides both separation and mass identification. Tandem Mass Spectrometry (MS/MS) takes this a step further by isolating a specific ion (the precursor ion) and fragmenting it to produce a characteristic pattern of product ions. This fragmentation pattern serves as a molecular fingerprint, enabling unambiguous structural confirmation.
Detailed Research Findings: Electrospray ionization (ESI) is a common ionization technique for analyzing vinca alkaloids, typically generating a protonated molecular ion [M+H]⁺. nih.govresearchgate.net For the parent compound vinblastine (C₄₆H₅₈N₄O₉, exact mass: 810.42), the [M+H]⁺ ion is observed at a mass-to-charge ratio (m/z) of 811. nih.gov For VileE, this value would be expected to increase by the mass of the isoleucinate moiety minus the mass of water.
MS/MS analysis of vinblastine reveals a characteristic fragmentation pattern. Key product ions are used to confirm its identity. nih.govutas.edu.au For example, in positive ion mode, the transition of m/z 811.3 → 751.3 is often monitored for vinblastine quantification. utas.edu.au Similar specific transitions would be developed for the robust quantification of VileE. LC-MS/MS methods for related compounds have achieved high sensitivity, with limits of quantitation as low as 0.125 ng/mL in biological matrices. nih.govduke.edu
Table 2: Key Mass Spectrometric Data for Vinblastine (Parent Compound)
| Ion | m/z (Mass-to-Charge Ratio) | Method | Source |
|---|---|---|---|
| Precursor Ion [M+H]⁺ | 811.3 | ESI-MS | utas.edu.au |
| Product Ion | 751.3 | MS/MS | utas.edu.au |
| Product Ions | 355, 522, 751, 793 | MS/MS | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules, including VileE. One-dimensional (1D) NMR techniques like ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.
Detailed Research Findings: The complete and unambiguous assignment of the complex ¹H and ¹³C NMR spectra of vinblastine has been achieved through advanced two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) at high field strengths. nih.gov These detailed spectral assignments for the parent compound are crucial references for characterizing derivatives like VileE. nih.gov
Table 3: Selected ¹H NMR Chemical Shifts for Vinblastine (Parent Compound) in CDCl₃
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Source |
|---|---|---|---|
| C17-OCOCH₃ | 2.11 | singlet | nih.gov |
| N-CH₃ | 2.72 | singlet | nih.gov |
| C16-COOCH₃ | 3.62 | singlet | nih.gov |
| C2-COOCH₃ | 3.81 | singlet | nih.gov |
| Aromatic Protons | 6.12 - 7.55 | multiplet | nih.gov |
| NH | 8.06 | singlet | nih.gov |
UV-Vis Spectrophotometry for Concentration Determination
UV-Visible spectrophotometry is a straightforward and accessible method for determining the concentration of a substance in a solution. For vinblastine and its derivatives, this technique relies on the principle that the molecule absorbs light in the ultraviolet-visible range. The amount of light absorbed is directly proportional to the concentration of the compound in the solution, a relationship described by the Beer-Lambert Law.
A simple and rapid spectrophotometric method has been developed for the determination of vinblastine in its pure form and in pharmaceutical formulations. jocpr.com One such method involves dissolving the compound in methanol and measuring its absorbance at a specific wavelength. jocpr.com For vinblastine, the maximum absorbance has been recorded at a wavelength of 420 nm. jocpr.com The method has been shown to be linear over a concentration range of 6-16 μg/ml. jocpr.com Another study identified a maximum absorption wavelength (λmax) for vinblastine sulfate (B86663) at 268 nm when dissolved in purified water, with a linear range of 5-50 µg/ml. innovareacademics.inresearchgate.net These methods are valued for their speed, precision, and accuracy, making them suitable for routine laboratory estimations. jocpr.com
The validation of these methods involves assessing parameters such as linearity, accuracy, and precision. jocpr.cominnovareacademics.in Accuracy is often confirmed through recovery studies, with results for vinblastine being close to 100%. jocpr.cominnovareacademics.in
Table 1: Linearity of UV-Vis Spectrophotometric Method for Vinblastine
| Concentration (µg/ml) | Absorbance at 420 nm (Mean ± S.D.) |
| 8 | 0.324 ± 0.002 |
| 12 | 0.486 ± 0.002 |
| 16 | 0.634 ± 0.003 |
| Data adapted from a study on Vinblastine in methanol. jocpr.com |
Bioanalytical Method Development for Preclinical Samples
The development of robust bioanalytical methods is crucial for preclinical studies, where the quantification of a drug and its metabolites in biological fluids is necessary to understand its pharmacokinetic profile. nih.gov These methods need to be sensitive, specific, and reliable to provide meaningful data. For compounds like Vinblastine isoleucinate, this typically involves the use of advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. nih.gov
The development process involves several key stages, from sample collection and preparation to the final analysis and data interpretation. A well-developed method will ensure that the measurements are accurate and reproducible, which is fundamental for the evaluation of the compound's behavior in a biological system. nih.gov
Sample Preparation Techniques (e.g., Liquid-Liquid Extraction)
Sample preparation is a critical step in bioanalysis, aimed at removing interfering components from the biological matrix and concentrating the analyte of interest. nih.gov For vinblastine and its derivatives, several sample preparation techniques have been employed.
Liquid-Liquid Extraction (LLE) is a common technique used for the extraction of vinca alkaloids from biological matrices like plasma. In one highly sensitive method for the quantification of vinblastine, vincristine (B1662923), and other related compounds in human plasma, liquid-liquid extraction was performed using tert-butyl methyl ether (TBME). nih.gov Another method for the determination of vinblastine in drug formulations involved extraction from powdered tablets using chloroform. jocpr.com The choice of solvent is critical and depends on the solubility of the analyte and its ability to separate from the aqueous biological sample.
Solid-Phase Extraction (SPE) is another powerful technique for sample clean-up. An LC-MS method developed for the determination of vincristine in infant plasma, using vinblastine as an internal standard, utilized solid-phase extraction. nih.gov SPE can offer cleaner extracts and higher recovery compared to LLE. For the determination of vinblastine in tumor tissue, a method using Oasis MAX solid-phase extraction was developed, which demonstrated high selectivity and almost complete absence of matrix effects. nih.gov
Assay Validation in Biological Matrices
Assay validation is the process of demonstrating that a bioanalytical method is suitable for its intended purpose. This involves a series of experiments to evaluate the method's performance characteristics, including linearity, accuracy, precision, selectivity, and stability. innovareacademics.innih.gov
For the bioanalytical methods developed for vinblastine, validation is performed in various biological matrices, such as plasma and tumor tissue. nih.govnih.gov A highly sensitive LC-MS/MS method for vinblastine in human plasma was validated over a concentration range of 0.025 to 10 ng/mL. nih.gov The intra- and inter-assay bias and precision were found to be within ±12.4% and ≤10.6%, respectively, demonstrating the method's reliability. nih.gov
Another study focusing on vinblastine determination in tumor tissue showed satisfactory linearity (r² > 0.99), precision (1.1-8.2%), and accuracy (98%). nih.gov The validation of these methods ensures that the data generated during preclinical studies are reliable and can be used to make informed decisions about the compound's development.
Table 2: Bioanalytical Method Validation Parameters for Vinblastine
| Parameter | Method | Matrix | Concentration Range | Accuracy (%) | Precision (%RSD) | Reference |
| Linearity (r²) | LC-MS/MS | Human Plasma | 0.025 - 10 ng/mL | Within ±12.4 (bias) | ≤ 10.6 | nih.gov |
| Linearity (r²) | LC-HRMS | Tumor Tissue | Not specified | 98 | 1.1 - 8.2 | nih.gov |
| Linearity (r) | UV-Vis | Purified Water | 5 - 50 µg/mL | ~100.32 | < 1 | innovareacademics.inresearchgate.net |
| Linearity | UV-Vis | Methanol | 6 - 16 µg/mL | 99.03 - 101.69 (% Recovery) | Not specified | jocpr.com |
Future Directions and Research Gaps in Vilee Studies
Elucidation of Remaining Unknown Molecular Interactions
The primary mechanism of action for vinca (B1221190) alkaloids, including vinblastine (B1199706), is the inhibition of microtubule polymerization through binding to tubulin. drugbank.com However, the full spectrum of molecular interactions, particularly for derivatives like VileE, is likely more complex. Future research must aim to elucidate any unique or previously unknown molecular targets and off-target effects of Vinblastine isoleucinate.
The addition of the isoleucine moiety may alter the binding affinity of the molecule not only to tubulin but also to other proteins, potentially leading to a distinct pharmacological profile. A study on vinblastine and its metabolites revealed interactions with nausea- and alopecia-associated receptors, such as muscarinic, dopaminergic, and histaminic receptors. mun.ca It is conceivable that VileE and its metabolites could also interact with such off-target receptors, and this warrants investigation. mun.ca Understanding these interactions is critical for a comprehensive assessment of VileE's therapeutic index. Furthermore, comparative studies of the genotoxic effects of various vinca alkaloids have shown that vinblastine induces a significant increase in oxidative DNA damage markers. nih.gov It remains to be determined whether the isoleucinate substitution in VileE modulates this effect.
Future studies should employ advanced proteomics and molecular docking techniques to identify novel binding partners of VileE. researchgate.net This could uncover unexpected mechanisms of action or explain observed side effects that are not directly related to tubulin disruption. A deeper understanding of these molecular interactions will be instrumental in optimizing the therapeutic application of VileE and in designing future analogues with enhanced target specificity. mun.ca
Exploration of Novel Synthetic Routes to Access Advanced Analogues
The synthesis of vinblastine-23-oyl amino acid derivatives, the class to which VileE belongs, has been an area of active research. nih.govnih.gov These synthetic efforts have largely focused on linking amino acid esters to the vinblastine core via an amide linkage. nih.gov The exploration of the influence of the amino acid's nature, the length of the ester alkyl chains, and the stereoisomerism of the amino acid have been key aspects of these studies. nih.gov
A significant advancement in the synthesis of vinblastine analogues involves a one-pot, two-step coupling of catharanthine (B190766) and vindoline (B23647), which has opened avenues for creating previously inaccessible derivatives. nih.gov For instance, the synthesis of C20' urea (B33335) derivatives of vinblastine has led to compounds with potencies far exceeding that of the parent molecule. acs.org These synthetic strategies could be adapted to create advanced analogues of VileE, potentially by modifying the isoleucine side chain or by introducing other functional groups to the vinblastine scaffold. The development of such novel synthetic routes is essential for generating a diverse library of VileE analogues for structure-activity relationship studies.
Future research should focus on developing more efficient and stereoselective synthetic methodologies. This will not only facilitate the production of VileE but also enable the creation of a new generation of vinblastine derivatives with potentially superior therapeutic properties.
Deepening Understanding of Intrinsic and Acquired Resistance Mechanisms
A major obstacle in cancer chemotherapy is the development of drug resistance. For vinca alkaloids, a primary mechanism of acquired resistance is the overexpression of the P-glycoprotein (P-gp) efflux pump, encoded by the MDR1 gene. pnas.org However, other mechanisms, such as alterations in β-tubulin isotypes and the involvement of multidrug-resistance proteins (MRP1, MRP2, MRP3), also play a significant role in both intrinsic and acquired resistance. nih.gov
Recent studies on vinblastine resistance in murine myeloma cells have highlighted the role of metabolic remodeling, even before drug exposure, which may contribute to the cells' ability to counteract drug-induced stress. nih.gov This suggests that resistance mechanisms may be more complex than just target mutation or drug efflux.
A critical research gap is the lack of specific data on resistance mechanisms to VileE. The isoleucinate moiety could potentially alter the drug's interaction with efflux pumps or its susceptibility to metabolic inactivation. Future studies should investigate whether VileE is a substrate for P-gp and other ABC transporters and whether its efficacy is affected by different tubulin isotypes. Comparing the resistance profiles of VileE and vinblastine in various cancer cell lines, including those with known resistance mechanisms, will be crucial. This knowledge will be vital for identifying patient populations most likely to respond to VileE and for developing strategies to overcome resistance.
Development of Predictive Preclinical Models for Efficacy and Resistance
The preclinical evaluation of new anticancer agents is heavily reliant on robust and predictive models. While initial studies have compared the antitumor activity of Vinblastine isoleucinate with vinblastine in a panel of human tumor xenografts, more sophisticated models are needed to accurately predict clinical outcomes. nih.gov
Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a superior platform for preclinical drug evaluation. nih.govoaepublish.comnih.gov These models better recapitulate the heterogeneity and microenvironment of human tumors and have shown to be more predictive of clinical response. nih.gov The development and use of PDX models for VileE would provide a more accurate assessment of its efficacy across a range of tumor types and would be invaluable for identifying biomarkers of response and resistance. oaepublish.com
Furthermore, computational modeling and deep learning frameworks are being developed to predict drug responses based on molecular and clinical data. nih.govbiorxiv.orgmedrxiv.org These in silico models, when trained on preclinical data from cell lines and PDX models, can help in identifying potential biomarkers of sensitivity to VileE. biorxiv.org A limited sampling model has also been developed for vinblastine pharmacokinetics to estimate the total area under the concentration-time curve (AUC), which can facilitate larger-scale pharmacodynamic studies. nih.gov Integrating these advanced preclinical models into the evaluation of VileE will provide a more comprehensive understanding of its therapeutic potential and will be instrumental in designing more effective clinical trials.
Innovative Nanomedicine Approaches for Targeted VileE Delivery
Nanotechnology offers promising strategies to improve the therapeutic index of chemotherapeutic agents by enhancing their delivery to tumor tissues while minimizing systemic toxicity. For vinca alkaloids, various nanocarrier-based systems have been explored. uclan.ac.uknih.govnih.gov
Stimuli-responsive nanoparticles represent an innovative approach for controlled drug release. mdpi.comnih.govnih.govresearchgate.net For instance, magnetically sensitive chitosan (B1678972) microparticles loaded with vinblastine have been developed that can be guided by an external magnet for controlled drug release. nih.gov Another approach involves the use of molecularly imprinted polymers to create nanoparticles that can release vinblastine in response to the tumor microenvironment, such as acidic pH and high glutathione (B108866) levels. acs.org These nanoparticles can be further conjugated with targeting ligands like folate to enhance their accumulation in cancer cells. acs.org
Chitosan-coated poly(lactic acid) nanoparticles have also been shown to be effective for delivering vinblastine to hepatocellular carcinoma cells, leading to increased cellular uptake and toxicity compared to the free drug. acs.org These innovative nanomedicine approaches could be readily adapted for VileE. Encapsulating VileE in such targeted and stimuli-responsive nanocarriers could potentially overcome multidrug resistance, improve its pharmacokinetic profile, and reduce off-target side effects. Future research should focus on the development and preclinical testing of VileE-loaded nanoparticles to fully exploit the potential of this targeted delivery strategy.
Q & A
What analytical methods are recommended for quantifying VileE and its metabolites in biological matrices, and how do they address sensitivity challenges in preclinical studies?
Answer:
High-performance liquid chromatography (HPLC) coupled with fluorescence detection is the gold standard for quantifying VileE and its metabolites (e.g., 4-O-deacetylvinblastine) in plasma and tissues. This method achieves a lower limit of quantification (LLOQ) of 1 ng/mL, critical for detecting low concentrations in murine models . To enhance specificity, mobile-phase optimization (e.g., acetonitrile-phosphate buffer gradients) and column selection (C18 reverse-phase) are prioritized to separate structurally similar metabolites. Researchers should validate recovery rates (>85%) and matrix effects (<15%) using spiked calibration standards .
How can researchers resolve contradictory pharmacokinetic (PK) data for VileE across species, particularly discrepancies in elimination half-life?
Answer:
Contradictions in PK profiles (e.g., murine vs. human half-life) require comparative analysis of metabolic pathways and allometric scaling adjustments. For example, murine studies show rapid clearance due to cytochrome P450 3A4 (CYP3A4) activity, whereas human data may reflect slower hepatic metabolism. Methodologically:
- Conduct in vitro microsomal assays to quantify CYP3A4-mediated degradation .
- Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences, adjusting for body surface area and enzyme expression levels .
- Validate findings using cross-species plasma protein binding assays to account for variations in free drug availability .
What experimental design considerations are critical for longitudinal stability studies of VileE in biological samples?
Answer:
Longitudinal stability assessments must address degradation under storage conditions (-80°C vs. -20°C) and freeze-thaw cycles. Key steps include:
- Accelerated stability testing : Incubate spiked plasma samples at 25°C for 24–72 hours to simulate long-term storage .
- Freeze-thaw resilience : Perform ≥3 cycles, measuring recovery rates after each cycle using HPLC. Degradation >10% necessitates protocol revisions (e.g., aliquot storage) .
- Document batch-specific stabilizers (e.g., sodium fluoride) and vial materials (glass vs. polypropylene) to prevent adsorption losses .
How can researchers mitigate interference from endogenous compounds during VileE quantification in tumor tissue homogenates?
Answer:
Tissue homogenates often contain lipids and proteins that co-elute with VileE. Mitigation strategies:
- Sample pre-treatment : Use protein precipitation with cold acetonitrile (2:1 v/v) followed by centrifugation (10,000 × g, 10 min) to remove particulates .
- Solid-phase extraction (SPE) : Employ C18 cartridges to isolate VileE from hydrophobic interferents. Validate SPE recovery using isotope-labeled internal standards (e.g., deuterated VileE) .
- Method specificity testing : Compare chromatograms of blank tissue homogenates (without VileE) against spiked samples to confirm baseline resolution .
What statistical approaches are appropriate for analyzing incomplete PK datasets due to sample collection limitations in animal studies?
Answer:
Incomplete data (e.g., missed timepoints) can be addressed via:
- Kaplan-Meier survival analysis : Estimate cumulative drug exposure while accounting for censored data points .
- Multiple imputation (MI) : Generate 5–10 imputed datasets using Markov chain Monte Carlo (MCMC) methods, ensuring <20% missingness .
- Non-compartmental analysis (NCA) : Use linear-up/log-down trapezoidal integration to calculate AUC0–∞, but validate robustness with sensitivity analyses (e.g., excluding outliers) .
How should researchers validate the bioequivalence of novel VileE formulations compared to established sulfate salts?
Answer:
Bioequivalence studies require a crossover design in preclinical models:
- Dose proportionality testing : Administer 3–5 escalating doses (e.g., 1–10 mg/kg) and assess linearity in Cmax and AUC0–t .
- Dissolution profiling : Compare dissolution rates of isoleucinate vs. sulfate salts in simulated gastric fluid (pH 1.2) using USP Apparatus II (50 rpm, 37°C) .
- Equivalence criteria : Apply the two one-sided tests (TOST) with 90% confidence intervals for AUC and Cmax ratios (0.80–1.25) .
What methodologies are recommended for elucidating the role of transporters (e.g., P-glycoprotein) in VileE resistance mechanisms?
Answer:
To study transporter-mediated resistance:
- Knockout models : Use CRISPR-Cas9-edited cell lines lacking ABCB1 (P-gp) and compare intracellular VileE accumulation via LC-MS/MS .
- Inhibitor co-administration : Assess cytotoxicity reversal with verapamil (P-gp inhibitor) in resistant tumor lines (IC50 shift >2-fold indicates transporter involvement) .
- Membrane vesicle assays : Quantify ATP-dependent VileE uptake in vesicles expressing recombinant P-gp, normalizing to protein content .
How can researchers ensure reproducibility in metabolite identification studies for VileE using high-resolution mass spectrometry (HRMS)?
Answer:
HRMS metabolite identification requires:
- Fragmentation libraries : Match MS/MS spectra to reference standards (e.g., 4-O-deacetylvinblastine-3-oic acid) with mass error <5 ppm .
- Isotopic pattern analysis : Confirm elemental composition using isotopic abundance ratios (e.g., 13C, 15N) .
- Multi-laboratory validation : Share raw data (mzML files) and processing parameters (e.g., centroiding algorithms) via platforms like MetaboLights .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
